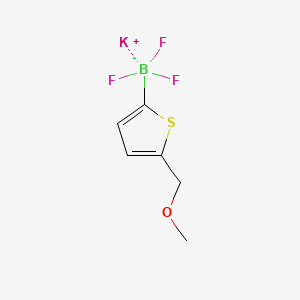
Potassium trifluoro(5-(methoxymethyl)thiophen-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide typically involves the reaction of a boronic acid or ester with potassium bifluoride (KHF2) under controlled conditions. This method ensures the formation of the trifluoroborate group, which is crucial for the compound’s stability and reactivity .
Industrial Production Methods
Industrial production of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .
Aplicaciones Científicas De Investigación
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism by which potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide exerts its effects involves the formation of stable boron-carbon bonds. This stability allows the compound to participate in various chemical reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(methoxymethyl)borate
- Potassium 5-methylfuran-2-trifluoroborate
Uniqueness
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H7BF3KOS |
|---|---|
Peso molecular |
234.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-[5-(methoxymethyl)thiophen-2-yl]boranuide |
InChI |
InChI=1S/C6H7BF3OS.K/c1-11-4-5-2-3-6(12-5)7(8,9)10;/h2-3H,4H2,1H3;/q-1;+1 |
Clave InChI |
FYLOPEJJSCBAKM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(S1)COC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


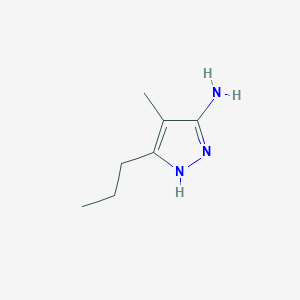
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

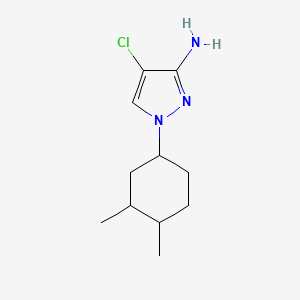
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)
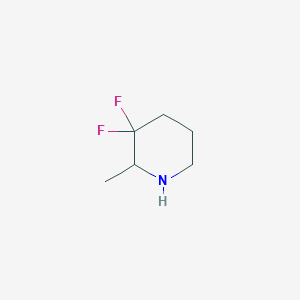
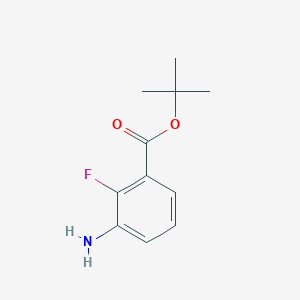
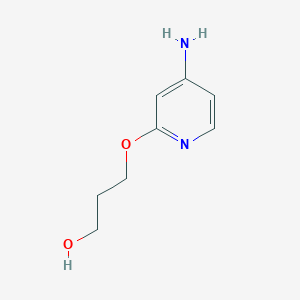
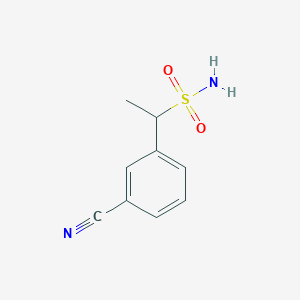
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
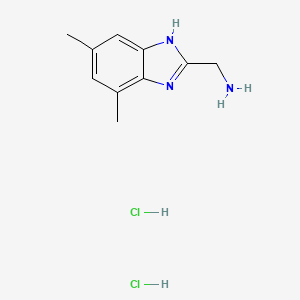
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)
